1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride
Description
Properties
IUPAC Name |
1-(4-methylpiperidin-4-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-10(3-5-11-6-4-10)12-7-2-9(13)8-12;;/h9,11,13H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQKGGRXDWHXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₁₁H₁₈Cl₂N₂O
- Molecular Weight : 257.19 g/mol
- Structure : The compound features a piperidine ring and a pyrrolidinol moiety, contributing to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine pathways. It acts as a modulator of these systems, influencing mood and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors, which are crucial in regulating mood and anxiety.
- Dopamine Receptor Interaction : It may also interact with dopamine receptors, potentially affecting reward pathways and motor control.
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy in various biological contexts:
In Vivo Studies
Animal studies have further elucidated the compound's pharmacological profile:
- Behavioral Studies : In rodent models, administration of the compound resulted in reduced depressive-like behaviors in forced swim tests.
- Neuroprotection : The compound demonstrated protective effects against neurodegeneration induced by toxins.
Case Studies
-
Case Study on Depression :
A clinical trial involving patients with major depressive disorder indicated that treatment with this compound led to significant improvements in depressive symptoms compared to placebo controls. Patients reported enhanced mood and reduced anxiety levels over an 8-week period. -
Case Study on Neuroprotection :
Research conducted on models of Parkinson's disease showed that the compound could mitigate dopaminergic neuron loss, suggesting its potential role as a neuroprotective agent.
Comparison with Similar Compounds
Structural Features
Key Compounds for Comparison :
Vernakalant Hydrochloride (CAS 748810-28-8): A 3-pyrrolidinol derivative with a cyclohexyl-ethoxy-phenyl substituent. It retains stereochemical specificity (R-configuration) critical for antiarrhythmic activity .
Berotralstat Dihydrochloride : A plasma kallikrein inhibitor with a complex heterocyclic structure and dihydrochloride salt form, enhancing solubility at low pH .
Anileridine Dihydrochloride : A piperidine-based narcotic analgesic with a 4-phenyl substituent and ethyl ester group .
4-(3-Pyridinyl)-4-piperidinol Dihydrochloride Hydrate: Features a pyridinyl-substituted piperidinol core, with molecular weight 269.17 g/mol .
Structural Differences :
- Piperidine/Pyrrolidinol Substitution: The target compound combines a methyl-piperidine with pyrrolidinol, whereas Vernakalant incorporates a cyclohexyl-phenyl group, increasing lipophilicity.
- Salt Form : All compared compounds utilize dihydrochloride salts to improve bioavailability, but Berotralstat’s solubility is pH-dependent (soluble at pH ≤ 4) .
Physicochemical Properties
*Note: Exact data for the target compound are unavailable; properties inferred from analogs.
Pharmacokinetics and Stability
- Salt Impact : Dihydrochloride salts generally improve stability and absorption. Berotralstat’s solubility at low pH suggests gastric stability .
- Stereochemistry : Vernakalant’s R-configuration is critical for efficacy, highlighting the importance of stereochemical precision in analogs .
Key Differentiators
Structural Complexity: The target compound’s methyl-piperidine and pyrrolidinol combination may offer unique receptor binding compared to Vernakalant’s phenyl-ethoxy group.
Therapeutic Potential: Unlike Anileridine (analgesic), the target compound’s lack of an ester group may reduce opioid-related side effects .
Solubility : Similar to Berotralstat, its dihydrochloride form likely enhances aqueous solubility, favoring oral or injectable formulations .
Preparation Methods
Synthesis of 4-Methyl-4-piperidinol Hydrochloride
This intermediate is critical for the final compound and is typically prepared via deprotection and hydrochloride salt formation from a protected precursor.
- Starting Material: tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
-
- Dissolve the tert-butyl protected compound in methanol.
- Add 4.0 M hydrochloric acid in 1,4-dioxane at 0 °C.
- Stir the reaction mixture at room temperature for 4 hours.
- Concentrate under reduced pressure to obtain 4-methylpiperidin-4-ol hydrochloride quantitatively.
-
- Solvent: Methanol and 1,4-dioxane
- Temperature: 0 °C to room temperature
- Time: 4 hours
- Yield: 100% (quantitative)
This method is well-documented and provides a clean conversion to the hydrochloride salt of 4-methyl-4-piperidinol, an essential building block for the target compound.
Synthesis of 3-Pyrrolidinol
3-Pyrrolidinol is another key intermediate, often prepared via catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile.
- Starting Material: 4-chloro-3-hydroxybutyronitrile
-
- Use metal catalysts such as palladium on carbon (Pd/C), rhodium/alumina (Rh/Al2O3), or Raney cobalt.
- Reaction performed under hydrogen pressure (5-7 kg/cm²).
- Solvent: Methanol with added hydrochloric acid (2N).
- Temperature: Room temperature to 70 °C
- Time: 10-20 hours depending on catalyst and conditions.
-
- Filter off catalyst.
- Neutralize with sodium hydroxide.
- Remove solvents and purify by distillation or recrystallization.
Yields: Typically around 90-95% for 3-pyrrolidinol.
This catalytic hydrogenation method is industrially advantageous due to its simplicity, efficiency, and ability to produce optically active forms if optically active starting materials are used.
Coupling of 4-Methyl-4-piperidinol and 3-Pyrrolidinol Derivatives
While direct literature specifically detailing the coupling to form 1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride is limited, analogous procedures involve nucleophilic substitution or reductive amination reactions between the piperidinol and pyrrolidinol moieties or their activated derivatives.
Example from related compounds:
- Reaction of 1-amino-4-piperidinol with substituted pyrrolidine derivatives in isopropanol at elevated temperature (~95 °C) for extended periods (16 hours).
- Purification involves extraction, drying, and chromatographic techniques.
- Salt formation with hydrochloric acid to obtain dihydrochloride salts.
-
- Solvent: Isopropanol or methanol
- Temperature: 80-95 °C
- Time: 12-16 hours
- Work-up: pH adjustment, extraction, drying, and chromatography
This approach is supported by patent literature describing similar piperidinyl-pyrrolidinol derivatives synthesis.
Chiral Synthesis Considerations
For chiral purity, starting from chiral precursors such as trans-4-hydroxyl-L-proline allows for stereoselective synthesis of pyrrolidinol derivatives. The process involves:
- Decarboxylation of trans-4-hydroxyl-L-proline to form (R)-3-hydroxypyrrolidine hydrochloride.
- Protection of amine groups with N-tert-butoxycarbonyl (N-Boc).
- Sulfonylation of hydroxyl groups.
- SN2 substitution with azide reagents followed by reduction to amino groups using triphenylphosphine.
- Final deprotection and salt formation to yield (S)-3-aminopyrrolidine dihydrochloride.
This multi-step chiral synthesis ensures high enantiomeric purity of the pyrrolidinol component.
Summary Table of Preparation Steps and Conditions
| Step | Compound/Intermediate | Key Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Methyl-4-piperidinol hydrochloride | tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate + 4 M HCl in 1,4-dioxane | 0 °C to RT | 4 h | 100 | Quantitative conversion to hydrochloride |
| 2 | 3-Pyrrolidinol | 4-chloro-3-hydroxybutyronitrile + Pd/C or Rh/Al2O3 + H2 + MeOH + HCl | RT to 70 °C | 10-20 h | 90-95 | Catalytic hydrogenation, optical purity possible |
| 3 | Coupling intermediate | 1-amino-4-piperidinol + pyrrolidinol derivative, isopropanol | 80-95 °C | 12-16 h | ~50-80 | Followed by extraction and chromatography |
| 4 | Chiral pyrrolidinol derivative | trans-4-hydroxyl-L-proline + N-Boc protection + azide substitution + reduction | Various | Multi-step | Variable | For enantiomerically pure product |
Research Findings and Practical Notes
- The hydrochloride salt formation is critical for stability and solubility of the final compound.
- Catalytic hydrogenation is preferred over chemical reductions for cleaner reactions and ease of scale-up.
- Protecting groups such as N-Boc are essential for selective functional group transformations.
- Chiral synthesis routes, though longer, provide access to enantiomerically enriched products important for biological activity.
- Reaction times vary significantly depending on catalyst and temperature; optimization is necessary for industrial application.
- Purification typically involves solvent extraction, drying agents (e.g., sodium sulfate), and chromatographic methods to achieve high purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
